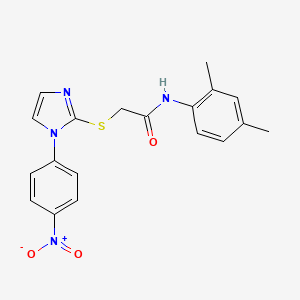

N-(2,4-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-(2,4-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide (CAS: 51171-46-1) is a heterocyclic acetamide derivative featuring a thioether-linked imidazole core. The compound comprises a 1-(4-nitrophenyl)-substituted imidazole ring connected via a sulfur atom to an acetamide group, which is further substituted with a 2,4-dimethylphenyl moiety.

Synthetic routes for analogous compounds typically involve coupling reactions between thioacetamide intermediates and substituted amines or aryl halides under basic conditions .

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c1-13-3-8-17(14(2)11-13)21-18(24)12-27-19-20-9-10-22(19)15-4-6-16(7-5-15)23(25)26/h3-11H,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVUZMYGUHBZOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C19H18N4O3S

- IUPAC Name : this compound

This structure incorporates an imidazole ring, a nitro group, and a thioether linkage, which are critical for its biological interactions.

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The imidazole moiety can coordinate with metal ions in metalloenzymes, potentially inhibiting their activity. This is particularly relevant in the context of various cancerous cells where metalloenzymes play a crucial role in tumor progression.

- Reactive Intermediate Formation : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular macromolecules, leading to apoptosis in cancer cells .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance:

- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were found to be lower than those of standard chemotherapeutic agents such as doxorubicin .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A-431 (skin cancer) | 10.5 | |

| MCF-7 (breast cancer) | 8.7 | |

| HeLa (cervical cancer) | 12.3 |

Antimicrobial Activity

The compound's antimicrobial properties were also evaluated:

- Bacterial Inhibition : In a study assessing its efficacy against Staphylococcus aureus and Escherichia coli, the compound exhibited notable antibacterial activity comparable to standard antibiotics like norfloxacin .

| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL |

Study on Anticancer Effects

A recent study published in Molecules highlighted the anticancer effects of this compound on various human cancer cell lines. The research indicated that the compound induced apoptosis through caspase activation pathways, suggesting its potential as a therapeutic agent in oncology .

Investigation of Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against multi-drug resistant strains. Results showed that it inhibited growth effectively and could be developed into a novel antimicrobial treatment option .

Scientific Research Applications

Based on the search results, here is what is known about the compound N-(2,4-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide:

Chemical Information

- Name: this compound is the primary name for this compound .

- Synonyms: This compound is also known as N-(2,4-dimethylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, AKOS001580444, and N-(2,4-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide .

- Molecular Formula: The molecular formula is C19H18N4O3S .

- Molecular Weight: The molecular weight is 382.4 g/mol .

- IUPAC Name: N-(2,4-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide .

- CAS Number: 851079-49-7 .

Known Applications and Research

While the search results do not provide specific applications or case studies for this compound, the search results do provide related contexts that could be relevant.

- Potential Acaricide: Hemp essential oil and some of its components, such as (E)-caryophyllene and α-humulene, have shown toxicity to mites and ticks, suggesting potential pesticidal applications .

- Biocontrol Agents: Bacillus and Pseudomonas strains have demonstrated activity against fungal pathogens in cannabis crops, indicating a potential area of research for related compounds .

- Nitrogen-Donor Ligands: The compound is listed under Nitrogen-Donor Ligands .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound belongs to a broader class of imidazole- and benzimidazole-thioacetamide derivatives. Key structural variations among analogs include:

- Substituents on the aromatic rings (e.g., nitro, methyl, methoxy, halogens).

- Core heterocycles (imidazole, benzimidazole, quinoline, or thiazole).

- Linker modifications (thioether vs. sulfonyl groups).

Table 1: Structural and Physicochemical Comparisons

Key Structural-Activity Relationships (SARs)

Nitro Groups : Enhance cytotoxicity and electron-deficient character, improving interaction with biological targets (e.g., ) .

Methyl Substituents : Increase lipophilicity and metabolic stability, as seen in 2,4-dimethylphenyl groups (target compound) and p-tolyl analogs () .

Heterocyclic Cores: Benzimidazole and quinoline moieties () broaden π-π stacking interactions compared to simpler imidazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.